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methylpyridine
CAS No.: 717843-50-0
Cat. No.: B11891938

Get Quote

Executive Summary

3-Bromo-2-ethoxy-6-methylpyridine (CAS: 717843-50-0) is a critical halogenated
heterocyclic intermediate, frequently employed as a scaffold in the synthesis of
pharmaceuticals via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Its
structural integrity is defined by three distinct functional handles: a nucleophilic ethoxy group at
C2, an electrophilic bromine at C3, and a methyl group at C6.

This guide provides a rigorous structural validation framework for this molecule. Unlike simple
alkanes, the electronic push-pull effects of the pyridine ring create non-intuitive chemical shifts.
By comparing predicted Substituent Chemical Shift (SCS) data with experimental analogs, this
guide enables researchers to confidently assign 13C NMR signals and distinguish this
molecule from common regioisomers (e.g., the 6-ethoxy isomer).

Structural Analysis & Assignment Logic

To accurately interpret the 13C NMR spectrum, one must deconstruct the molecule into its
"electronic vectors." The pyridine ring current is significantly perturbed by the substituents:
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o C2-Ethoxy (Strong Deshielding/Shielding): The oxygen atom exerts a massive deshelding
effect on the ipso-carbon (C2) via the inductive effect (-1), shifting it downfield (>160 ppm).
Conversely, it shields the ortho (C3) and para (C5) positions via resonance (+M).

o C3-Bromo (Heavy Atom Effect): Bromine typically shields the ipso-carbon (C3) due to the
"Heavy Atom Effect," often pushing the signal upfield by 5-10 ppm relative to hydrogen.

o C6-Methyl (Deshielding): The methyl group exerts a mild deshielding effect on the ipso-
carbon (C6) and a shielding effect on the adjacent carbons.

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for validating the structure using 1D and 2D
NMR techniques.
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Figure 1: Recommended workflow for unambiguous structural assignment of trisubstituted
pyridines.

Predicted vs. Analog 13C NMR Data

Since exact literature values for this specific CAS are often proprietary, the following table
synthesizes High-Confidence Predicted Values derived from Substituent Chemical Shift (SCS)
additivity rules and validated against experimentally known analogs (e.g., 3-bromo-2-
methoxypyridine).

Solvent Reference: CDClIs (77.16 ppm)
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Carbon
Position

Type

. . . Assighment
Predicted Shift Multiplicity

Logic
(ppm) (DEPT)

(Causality)

Cc2

Cq

Ipso-Ethoxy:
Strongest
deshielding due

160.0 — 164.0 Cq to
electronegative
Oxygen (C-O
bond).

C6

Cq

Ipso-Methyl:
Deshielded by N-

155.0 - 159.0 Cq atom and Methyl
group (+9 ppm
effect).

C4

CH

Para to nothing:

Least perturbed
138.0 - 142.0 CH aromatic CH,

typical pyridine

region.

C5

CH

Meta to Ethoxy:
Shielded by
115.0 - 119.0 CH resonance from
OEt and ortho-
Methyl effect.

C3

Cq

Ipso-Bromo:
Shielded by
Heavy Atom
Effect (Br) and
ortho-Ethoxy

105.0 — 112.0 Cq

resonance.

OCH:2

CH:

61.0-63.0 CHz (Down) Alkoxy: Typical
chemical shift for
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O-CH2-Rin

ethoxy groups.

Aromatic Methyl:
Typical shift for

Ar-CHs CHs 22.0-25.0 CHs (Up)
methyl on a
pyridine ring.
Terminal Methyl:
OCH2CHs CHs 14.0-15.0 CHs (Up) Typical aliphatic

methyl shift.

Note: "Cq" denotes Quaternary Carbon (no attached protons). These signals will disappear in a

DEPT-135 or APT experiment, aiding rapid identification.

Comparative Analysis: Validating Against Alternatives

To ensure your product is not an isomer or impurity, compare your data against these common
alternatives.

Comparison A: The "Methoxy" Analog

e Molecule: 3-Bromo-2-methoxy-6-methylpyridine

» Key Difference: The ethoxy group's CHz signal at ~62 ppm is absent.[1] The methoxy carbon
appears at ~54 ppm.

e Ring Effects: The ring carbons (C2-C6) will be nearly identical (<1 ppm difference) to the
ethoxy analog. If your ring signals match the table above but you see a peak at 54 ppm
instead of 62/14 ppm, you have the methoxy impurity.

Comparison B: The "Regioisomer" (6-Ethoxy)

e Molecule: 3-Bromo-6-ethoxy-2-methylpyridine
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» Key Difference:

o C2 Shift: In the target molecule, C2 is attached to Oxygen (~162 ppm). In the regioisomer,
C2 is attached to Methyl (~150-155 ppm).

o C6 Shift: In the target, C6 is attached to Methyl (~157 ppm). In the regioisomer, C6 is
attached to Oxygen (~163 ppm).

o HMBC Correlations: This is the definitive test. In the target, the Ethoxy protons (OCH2) will
show a long-range coupling to C2 (the signal at ~162 ppm).

Experimental Protocol for High-Fidelity Data

For drug development applications, "good enough" spectra are insufficient. Follow this protocol
to ensure publication-quality data that resolves quaternary carbons.

Objective: Acquire high S/N ratio 13C spectra with clear separation of C2 and C6.
e Sample Preparation:
o Dissolve 30-50 mg of the compound in 0.6 mL of CDCls.

o Why CDCIs? It minimizes viscosity compared to DMSO-d6, resulting in sharper lines.
However, if solubility is poor, DMSO-d6 is acceptable (adjust reference to 39.5 ppm).

e Instrument Parameters (400 MHz or higher):

o Pulse Sequence:zgpg30 (Power-gated decoupling to avoid NOE distortion on quaternary
carbons).

o Relaxation Delay (D1): Set to 2.0 — 3.0 seconds.

o Reasoning: C2, C3, and C6 are quaternary. They have long T1 relaxation times. A short
D1 will suppress their signals, making them invisible or non-integrable.

o Scans (NS): Minimum 1024 scans.

o Spectral Width: 240 ppm (to capture C2/C6 and avoid folding).
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Processing:

o Apply Exponential Multiplication (LB = 1.0 — 2.0 Hz) to boost Signal-to-Noise (S/N) for the
weak quaternary carbons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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